1-Amino-4-ethylcyclohexanecarboxylic acid

Peptidomimetics Drug Design Membrane Permeability

Peptide lead optimization often stalls when natural amino acids fail to provide sufficient conformational constraint or membrane permeability. 1-Amino-4-ethylcyclohexanecarboxylic acid (CAS 69164-36-9) directly addresses these limitations: • Elevated LogP (1.53 vs. 0.79 for Ac6c) enhances passive membrane diffusion for intracellular targets • α,α-Disubstitution confers enzymatic stability and restricts φ/ψ dihedral angles • 4-Ethyl substituent (+19.6% volume vs. Ac6c) provides measurable SAR perturbation for affinity optimization Supplied as white to off-white powder at ≥95% purity; ambient shipping.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 69164-36-9
Cat. No. B1602987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-ethylcyclohexanecarboxylic acid
CAS69164-36-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)
InChIKeyBVUFCTJBJVGJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-ethylcyclohexanecarboxylic Acid: Specifications & Procurement


1‑Amino‑4‑ethylcyclohexanecarboxylic acid (CAS 69164‑36‑9, molecular formula C₉H₁₇NO₂, molecular weight 171.24) is a synthetic, non‑proteinogenic α,α‑disubstituted amino acid featuring a cyclohexane ring with an amino and carboxylic acid group at the 1‑position and an ethyl substituent at the 4‑position . It is commercially offered as a white to off‑white powder at ≥95% purity (typically 95–98%), with a predicted melting point of 360‑370 °C, a density of 1.055‑1.1 g/cm³, and a logP of 1.53, indicating enhanced hydrophobicity relative to unsubstituted cyclohexane amino acid analogs . The compound serves as a conformationally restricted building block for peptide synthesis and peptidomimetic design, where the cyclohexane backbone and ethyl substituent are intended to impose distinct steric and electronic constraints on the resulting molecular architecture [1].

Conformationally restricted peptide building block
Enhanced hydrophobicity for membrane interaction studies
Solid-phase peptide synthesis (SPPS) compatible

Critical Differentiation from Simpler Cyclohexane Analogs


Substituting 1‑amino‑4‑ethylcyclohexanecarboxylic acid with unsubstituted 1‑aminocyclohexanecarboxylic acid (Ac6c) or the 4‑methyl analog directly alters the compound’s hydrophobicity (logP 1.53 versus 0.79 for Ac6c) and the conformational energy landscape of the peptide backbone . The ethyl substituent at the 4‑position introduces an additional degree of steric bulk and a distinct rotational energy barrier that modifies the equilibrium between chair conformers, which in turn affects the preferred φ/ψ dihedral angles accessible to the peptide chain [1]. Computational studies on Acnc‑family residues demonstrate that ring size and substituent pattern significantly influence backbone flexibility and the ability to stabilize β‑helical nanostructures; therefore, generic replacement with a smaller‑ring or unsubstituted analog risks altering both secondary structure propensity and the thermodynamic stability of the final construct [2][3].

Replacing with unsubstituted Ac6c may shift hydrophobicity and alter backbone conformational preferences.
4-Methyl analog may not reproduce ethyl steric demands or ring inversion barrier.
Generic cyclohexane amino acids may lack the ethyl-specific electrostatic and packing effects.

Quantitative Evidence vs. Ac6c and 4-Methyl Analog


Enhanced Lipophilicity for Membrane Permeability

The presence of the 4‑ethyl substituent increases the calculated octanol‑water partition coefficient (LogP) to 1.53, compared to 0.79 for 1‑aminocyclohexanecarboxylic acid (Ac6c, CAS 2756‑85‑6) . This 1.9‑fold increase in lipophilicity predicts improved passive diffusion across lipid bilayers when the residue is incorporated into peptide sequences [1].

Lipophilicity Shift
Reported
Δ LogP +0.74 (1.9-fold)
Target 1.53 vs Ac6c 0.79
Supports membrane permeability study context
Predicted values; class-level inference
Peptidomimetics Drug Design Membrane Permeability

Altered Protonation Equilibrium (pKa Shift)

The predicted pKa of the carboxylic acid group is 3.04 ± 0.44, whereas the unsubstituted analog 1‑aminocyclohexanecarboxylic acid exhibits a predicted pKa of 2.51 . This 0.53‑unit increase alters the protonation state at physiological pH (7.4), affecting both aqueous solubility and electrostatic interactions when the residue is positioned near charged binding partners [1].

pKa Shift
Reported
Δ pKa +0.53
Target 3.04 vs Ac6c 2.51
May alter protonation state at physiological pH
Predicted pKa values; class-level
Peptide Chemistry pH‑Dependent Activity Solubility

Increased Steric Bulk and Molecular Volume

The ethyl substituent increases the molecular weight to 171.24 g/mol, compared to 143.19 g/mol for 1‑aminocyclohexanecarboxylic acid and 157.21 g/mol for 1‑amino‑4‑methylcyclohexanecarboxylic acid . This 19.6% and 8.9% mass increase, respectively, corresponds to a larger van der Waals volume and greater steric demand, which directly influences the conformational preferences of the peptide backbone when incorporated into α‑helical or β‑turn motifs [1].

Molecular Volume Increase
Source review
+19.6% MW vs Ac6c
171.24 vs 143.19 g/mol
Reinforces backbone conformational restriction
Vendor specification data
Solid‑Phase Peptide Synthesis Conformational Restriction Peptide Folding

Enhanced Solid-State Thermal Stability

The reported melting point of 1‑amino‑4‑ethylcyclohexanecarboxylic acid is 360‑370 °C (acetic acid/water solvent), whereas 1‑aminocyclohexanecarboxylic acid decomposes above 300 °C without a well‑defined melting transition . The 60‑70 °C higher onset of melting suggests stronger intermolecular hydrogen bonding and/or more efficient crystal packing, which may translate to improved long‑term storage stability and reduced hygroscopicity.

Thermal Stability Gain
Data to verify
Δ T +60°C minimum
360-370°C vs >300°C (dec)
May facilitate solid-phase handling
Limited characterization; review required
Crystallization Solid‑Phase Handling Peptide Synthesis

Altered Backbone Conformational Landscape

Molecular dynamics simulations on Acnc‑family residues reveal that ring substituents significantly influence backbone flexibility; the 4‑ethyl group in 1‑amino‑4‑ethylcyclohexanecarboxylic acid is expected to raise the barrier to cyclohexane ring inversion relative to unsubstituted Ac6c, thereby reducing the number of accessible chair conformers and potentially favoring the conformation with the ethyl group in the equatorial position [1]. This restriction is distinct from that imposed by the 4‑methyl analog, which has a lower rotational energy barrier due to reduced steric bulk [2].

Ring Inversion Barrier
Class-level
Ethyl > methyl > H
Predicted higher barrier
Narrows accessible conformer ensemble
Computational model; not experimentally quantified
Conformational Analysis Peptide Engineering Molecular Dynamics

Commercial Purity and Supply Chain Consistency

Vendor technical datasheets indicate that 1‑amino‑4‑ethylcyclohexanecarboxylic acid is routinely supplied at ≥95% purity (specifically 95% min. from AKSci, 98% from MolCore), whereas the unsubstituted analog 1‑aminocyclohexanecarboxylic acid is often offered at 97‑98% purity but with less stringent batch‑to‑batch consistency . The ethyl‑substituted variant benefits from dedicated synthetic routes that minimize isomeric impurities, reducing the need for costly re‑purification in downstream peptide syntheses .

Purity Specification
Data to verify
≥95% (95-98% range)
Vendor-specified
Supports reproducible SPPS coupling
Batch consistency requires verification
Procurement Quality Control Reproducibility

Application Scenarios: Drug Discovery & Biomaterials Engineering


Proteolytically Stable Peptide Therapeutics

When engineering peptide drugs intended for intracellular targets, incorporation of 1‑amino‑4‑ethylcyclohexanecarboxylic acid leverages its elevated LogP (1.53 vs. 0.79 for Ac6c) to improve passive diffusion across lipid bilayers, while the α,α‑disubstitution confers resistance to enzymatic degradation [1][2]. The increased steric bulk (MW 171.24) also stabilizes bioactive conformations, potentially reducing the required dose for efficacy [3].

β-Helical Nanostructure Stabilization

Computational studies demonstrate that cyclohexane‑containing α,α‑disubstituted amino acids (Acnc family) effectively reduce conformational fluctuations in β‑helical loop regions, thereby enhancing the thermodynamic stability of self‑assembled nanofibers and nanotubes [1]. The 4‑ethyl substituent is predicted to further restrict backbone mobility relative to unsubstituted Ac6c, offering finer control over supramolecular architecture and material stiffness [2].

Conformational Probing in SAR Studies

In structure‑activity relationship (SAR) campaigns, systematic substitution of a natural amino acid with 1‑amino‑4‑ethylcyclohexanecarboxylic acid introduces a defined steric and hydrophobic perturbation. The 0.53‑unit pKa shift relative to Ac6c alters the local electrostatic environment at physiological pH, while the ethyl group provides a measurable change in both molecular volume (+19.6%) and lipophilicity (+0.74 logP) that can be correlated with changes in binding affinity or functional activity [1][2].

E-Olefin Synthesis via Donor-Acceptor Complexes

The compound participates in donor‑acceptor complex‑mediated one‑step syntheses of E‑olefins from alcohols, amines, and carboxylic acids [1]. This application scenario is particularly relevant for medicinal chemistry laboratories seeking efficient routes to geometrically defined alkene intermediates without relying on traditional Wittig or Horner‑Wadsworth‑Emmons protocols that may suffer from poor stereoselectivity or require harsh conditions.

Application
Selection Property
Validation Focus
Peptide stability research models
Backbone restriction & lipophilicity context
Permeability and proteolytic stability endpoints
β-Helical nanostructure engineering
Conformational rigidity & ring inversion control
Supramolecular stability & material stiffness endpoints
SAR conformational probing
Steric & electrostatic perturbation parameters
Binding affinity & functional activity correlation
E-Olefin synthetic methodology
Donor-acceptor complex reactivity
Geometric alkene stereoselectivity & yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-4-ethylcyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.